molecular formula C9H6FN3O B1443953 4-(4-fluorobenzoyl)-1H-1,2,3-triazole CAS No. 1416447-75-0

4-(4-fluorobenzoyl)-1H-1,2,3-triazole

Cat. No.: B1443953
CAS No.: 1416447-75-0
M. Wt: 191.16 g/mol
InChI Key: AQUKDMANPBWYSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” involves the reaction of 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide . The reaction takes place in the presence of a catalyst, such as dimethylformamide or acetonitrile, and under controlled temperature and pressure conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H4ClFO . The molecular weight of this compound is 158.557 .


Chemical Reactions Analysis

The mechanism of action of “this compound” involves the reaction of the compound with various nucleophiles, such as amines, alcohols, and thiols. The resulting product is a substituted compound that has unique properties and potential applications.


Physical and Chemical Properties Analysis

“this compound” is a clear colorless to light yellow liquid . It has a melting point of 10-12 °C, a boiling point of 82 °C/20 mmHg, and a density of 1.342 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives of 1,2,4-triazoles, including fluoro derivatives, have been synthesized and characterized, revealing various intermolecular interactions such as C–H⋯π and lp⋯π interactions (Shukla et al., 2014).

Biological Activities

  • 1,2,4-Triazole derivatives exhibit a wide spectrum of biological activities and have been explored for their potential in bioactivity research (Kravchenko, 2018).
  • Evaluation of antimycobacterial and anticonvulsant activities of certain 1,2,4-triazole derivatives has been conducted, showing varying levels of bioactivity (Gülerman et al., 1997).

Structural and Theoretical Studies

  • Gas phase properties of 1,2,3-triazoles have been analyzed, providing insights into their fundamental properties (Wang et al., 2013).
  • Detailed study of the solvatomorphic behavior of certain triazole derivatives has been conducted using thermal techniques and quantum mechanical calculations (Moreno-Fuquen et al., 2019).

Antimicrobial Applications

  • Synthesis and evaluation of antimicrobial activities of novel 1,2,4-triazole derivatives have been carried out, showing their potential as antimicrobial agents (Upmanyu et al., 2011).
  • Exploration of supramolecular interactions of 1,2,3-triazoles highlights their diverse applications in supramolecular and coordination chemistry, particularly in anion recognition and catalysis (Schulze & Schubert, 2014).

Proton Conduction Enhancement

  • 1H-1,2,3-triazole has been identified as an effective group for enhancing proton conduction in polymer electrolyte membranes, suggesting its potential in fuel cell technologies (Zhou et al., 2005).

Antiproliferative Activity

  • Synthesis and evaluation of antiproliferative activity of fluorinated Schiff bases derived from 1,2,4-triazoles have been conducted, indicating their potential as anticancer agents (Kumar et al., 2013).

Patent Review

  • A patent review covering novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 highlights the ongoing interest and potential applications of these compounds in various therapeutic areas (Ferreira et al., 2013).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(4-fluorophenyl)-(2H-triazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUKDMANPBWYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244437
Record name (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416447-75-0
Record name (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416447-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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